molecular formula C16H19NS B3287363 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine CAS No. 84460-69-5

3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine

Cat. No.: B3287363
CAS No.: 84460-69-5
M. Wt: 257.4 g/mol
InChI Key: CUVZXVBLBXHDHS-UHFFFAOYSA-N
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Description

3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with diethyl substitutions at positions 3 and 7, and a dihydro configuration at positions 10 and 10a .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine typically involves the reaction of phenothiazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine
  • 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine
  • 3,7-Dipropyl-10,10a-dihydro-4aH-phenothiazine

Uniqueness

This compound is unique due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the diethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,7-diethyl-10,10a-dihydro-4aH-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NS/c1-3-11-5-7-13-15(9-11)18-16-10-12(4-2)6-8-14(16)17-13/h5-10,13,15,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZXVBLBXHDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C=C1)NC3=C(S2)C=C(C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine
Reactant of Route 2
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Reactant of Route 6
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